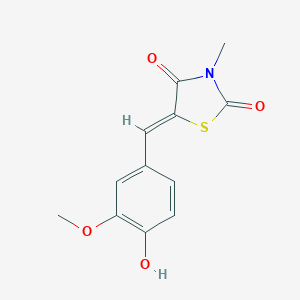
(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione, also known as HMTD, is a molecule that has gained significant attention in recent years due to its potential therapeutic properties. It belongs to the class of thiazolidinediones, which are known for their anti-diabetic and anti-inflammatory effects. HMTD has been found to exhibit a range of pharmacological activities, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been suggested that it exerts its pharmacological effects by modulating various signaling pathways in the body. It has been reported to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism and glucose homeostasis. (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has also been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer development.
Biochemical and physiological effects:
(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been found to exhibit several biochemical and physiological effects. It has been reported to reduce oxidative stress, improve insulin sensitivity, and reduce inflammation. It has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione is its ability to modulate multiple signaling pathways, making it a promising candidate for drug development. However, its mechanism of action is not fully understood, which limits its potential applications. Additionally, further studies are needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione research. One area of interest is its potential as an anti-cancer agent. Several studies have reported its ability to inhibit the growth of cancer cells, making it a promising candidate for further investigation. Another area of interest is its potential as an anti-inflammatory agent. (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been found to reduce inflammation in animal models, suggesting its potential use in treating inflammatory diseases. Additionally, further studies are needed to determine its safety and efficacy in humans.
Synthesemethoden
(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione can be synthesized through a multi-step process involving the reaction of 4-hydroxy-3-methoxybenzaldehyde and 3-methyl-2-thioxo-1,3-thiazolidin-4-one in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain pure (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione.
Wissenschaftliche Forschungsanwendungen
(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, anti-diabetic, and anti-oxidant properties. Several studies have reported its ability to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity in animal models.
Eigenschaften
Molekularformel |
C12H11NO4S |
|---|---|
Molekulargewicht |
265.29 g/mol |
IUPAC-Name |
(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C12H11NO4S/c1-13-11(15)10(18-12(13)16)6-7-3-4-8(14)9(5-7)17-2/h3-6,14H,1-2H3/b10-6- |
InChI-Schlüssel |
PRJSZWLTFWQSPL-POHAHGRESA-N |
Isomerische SMILES |
CN1C(=O)/C(=C/C2=CC(=C(C=C2)O)OC)/SC1=O |
SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2)O)OC)SC1=O |
Kanonische SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2)O)OC)SC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-Benzylpiperidin-1-yl){1-[(4-chlorophenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B229555.png)
![3-Methyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229565.png)

![5-[(2,4-Dimethylphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B229568.png)
![5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B229572.png)
![5-[(4-Bromophenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B229574.png)

![5-[Methyl(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229577.png)
![5-[Methyl(4-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B229578.png)
![N-[(E)-(5-methyl-2-oxo-1-propan-2-ylindol-3-ylidene)amino]-3-phenylpropanamide](/img/structure/B229583.png)
![N-[(Z)-(1-ethyl-5-methoxy-2-oxoindol-3-ylidene)amino]-4-nitrobenzamide](/img/structure/B229584.png)
![2-(4-chloro-2-methylphenoxy)-N-[(E)-(5-methoxy-2-oxo-1-propylindol-3-ylidene)amino]acetamide](/img/structure/B229585.png)
![(2-methoxy-4-{(Z)-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B229587.png)
